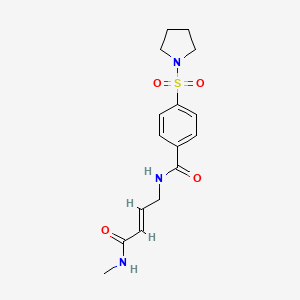

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds containing a pyrrolidine ring, such as this one, are known to have a wide range of biological activities and target selectivity .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Actividad Biológica

(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article synthesizes available research findings on its biological activity, including synthesis methods, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

The compound belongs to a class of benzamide derivatives, characterized by the presence of a pyrrolidine sulfonamide group and an α,β-unsaturated carbonyl moiety. The synthesis typically involves the reaction of appropriate amines with sulfonyl chlorides followed by condensation reactions with α,β-unsaturated carbonyl compounds.

Biological Activities

1. Inhibition of β-Secretase Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease. The inhibition of BACE leads to a reduction in amyloid-beta peptide formation, which is crucial for the development of amyloid plaques in the brains of Alzheimer's patients .

2. Antifungal Activity

In studies assessing antifungal properties, related benzamide compounds have shown varying degrees of activity against pathogens such as Botrytis cinerea and Fusarium graminearum. For instance, certain derivatives demonstrated effective inhibition with EC50 values indicating strong antifungal potential .

3. Larvicidal Activity

The compound's structural analogs have been tested for their larvicidal activities against mosquito larvae. In one study, specific derivatives achieved death rates exceeding 80% at certain concentrations, suggesting potential use in vector control strategies .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- β-Secretase Inhibition : The compound likely binds to the active site of BACE, preventing substrate access and subsequent amyloid precursor protein cleavage.

- Fungal Cell Membrane Disruption : Its antifungal activity may stem from interference with fungal cell membrane integrity or function, leading to cell lysis.

Table 1: Biological Activity Summary

Case Studies

Case Study 1: Alzheimer's Disease Model

In a preclinical model using transgenic mice, a derivative similar to this compound was administered to evaluate its effects on amyloid plaque formation. Results indicated a significant reduction in plaque burden compared to control groups, supporting its potential therapeutic role in Alzheimer’s disease .

Case Study 2: Agricultural Application

Field trials conducted with related benzamide compounds demonstrated effective control over fungal pathogens in crops. Compounds were applied at varying concentrations, with notable reductions in disease incidence observed compared to untreated controls .

Propiedades

IUPAC Name |

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-17-15(20)5-4-10-18-16(21)13-6-8-14(9-7-13)24(22,23)19-11-2-3-12-19/h4-9H,2-3,10-12H2,1H3,(H,17,20)(H,18,21)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERVNCLBBKUNQD-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.